molecular formula C16H12N2O2 B8587755 1,4-dihydro-4-oxo-N-phenyl-3-Quinolinecarboxamide

1,4-dihydro-4-oxo-N-phenyl-3-Quinolinecarboxamide

Cat. No.: B8587755
M. Wt: 264.28 g/mol
InChI Key: UWRLVHYLRTYGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-dihydro-4-oxo-N-phenyl-3-Quinolinecarboxamide is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

4-oxo-N-phenyl-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-14(12)17-10-13(15)16(20)18-11-6-2-1-3-7-11/h1-10H,(H,17,19)(H,18,20)

InChI Key

UWRLVHYLRTYGOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxy-quinoline-3-carboxylic acid (A-1) (19 mg, 0.1 mmol), HATU (38 mg, 0.1 mmol) and DIEA (34.9 μL, 0.2 mmol) in DMF (1 mL) was added aniline (18.2 μL, 0.2 mmol) and the reaction mixture was stirred at room temperature for 3 h. The resulting solution was filtered and purified by HPLC (10-99% CH3CN/H2O) to yield 4-oxo-N-phenyl-1H-quinoline-3-carboxamide (215) (12 mg, 45%). 1H NMR (400 MHz, DMSO-d6) δ 12.97 (s, 1H), 12.50 (s, 1H), 8.89 (s, 1H), 8.34 (dd, J=8.1, 1.1 Hz, 1H), 7.83 (t, J=8.3 Hz, 1H), 7.75 (m, 3H), 7.55 (t, J=8.1 Hz, 1H), 7.37 (t, J=7.9 Hz, 2H), 7.10 (t, J=6.8 Hz, 1H); HPLC ret. time 3.02 min, 10-99% CH3CN, 5 min run; ESI-MS 265.1 m/z (MH+).
Quantity
19 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
34.9 μL
Type
reactant
Reaction Step One
Quantity
18.2 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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